3-Bromothiophen-2-amine
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Overview
Description
3-Bromothiophen-2-amine: is an organosulfur compound characterized by a bromine atom attached to the third carbon of a thiophene ring and an amine group attached to the second carbon. This compound has a molecular formula of C4H4BrNS and a molecular weight of 178.05 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
3-Bromothiophen-2-amine, also known as 2-Amino-3-bromothiophene, is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It’s known that a variety of imine derivatives have been synthesized via suzuki cross-coupling of n-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may affect multiple biochemical pathways related to these biological effects.
Result of Action
Given the known biological effects of thiophene derivatives , it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromothiophene with an amine group using palladium catalysts and boron reagents. The reaction typically occurs under mild conditions, making it a preferred method for synthesizing 3-bromothiophen-2-amine.
Acylation with Succinyl Chloride: Another method involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride. This reaction produces a mixture of isomeric dibromo-substituted compounds, which can be further processed to obtain this compound.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromothiophen-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides and sulfones.
- Reduction reactions yield thiols and other reduced sulfur compounds.
Scientific Research Applications
Chemistry:
- 3-Bromothiophen-2-amine is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
- The compound is used in the synthesis of biologically active molecules, including potential drug candidates . Its derivatives have shown promise in antimicrobial and anticancer research.
Industry:
Comparison with Similar Compounds
- 2-Bromothiophen-3-amine
- 3-Bromothiophene-2-carbaldehyde
- 2-Acetyl-3-bromothiophene
Comparison:
- 3-Bromothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . For example, 2-bromothiophen-3-amine has a different substitution pattern, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-bromothiophen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQVNWZDWLQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617112 |
Source
|
Record name | 3-Bromothiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774492-91-0 |
Source
|
Record name | 3-Bromothiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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